N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17761979
InChI: InChI=1S/C13H23N3/c1-12(10-16-8-7-14-11-16)9-15-13-5-3-2-4-6-13/h7-8,11-13,15H,2-6,9-10H2,1H3
SMILES:
Molecular Formula: C13H23N3
Molecular Weight: 221.34 g/mol

N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine

CAS No.:

Cat. No.: VC17761979

Molecular Formula: C13H23N3

Molecular Weight: 221.34 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine -

Specification

Molecular Formula C13H23N3
Molecular Weight 221.34 g/mol
IUPAC Name N-(3-imidazol-1-yl-2-methylpropyl)cyclohexanamine
Standard InChI InChI=1S/C13H23N3/c1-12(10-16-8-7-14-11-16)9-15-13-5-3-2-4-6-13/h7-8,11-13,15H,2-6,9-10H2,1H3
Standard InChI Key RNZXPPDKYHFXAX-UHFFFAOYSA-N
Canonical SMILES CC(CNC1CCCCC1)CN2C=CN=C2

Introduction

Structural and Physicochemical Properties

Molecular Architecture

N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine features a cyclohexane ring bonded to an amine group, which is further connected to a three-carbon propyl chain. The second carbon of this chain bears a methyl substituent, while the third carbon terminates in a 1H-imidazole ring—a five-membered aromatic heterocycle with two nitrogen atoms . The imidazole ring’s 1-position is linked to the propyl chain, leaving the 3-position nitrogen available for hydrogen bonding or coordination chemistry.

The compound’s molecular formula C13H23N3\text{C}_{13}\text{H}_{23}\text{N}_3 corresponds to a degree of unsaturation of 3, accounting for the imidazole ring and the cyclohexane ring. Computational models predict a three-dimensional conformation where the imidazole ring and cyclohexane adopt spatially distinct orientations, potentially influencing intermolecular interactions .

Physicochemical Characteristics

Key physicochemical properties include:

PropertyValueSource
Molecular Weight221.34 g/mol
DensityNot reported
Boiling PointNot reported
Melting PointNot reported
SolubilityLikely polar aprotic solventsInferred

The lack of experimental data on melting/boiling points and solubility underscores the need for further characterization. Analogous compounds, such as 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine (CAS 2258-21-1), exhibit solubility in water and alcohols, suggesting similar behavior for the target compound .

Synthetic Routes and Optimization

Proposed Synthesis Pathway

The synthesis of N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine may involve a multi-step approach, adapting methodologies from related imidazole derivatives. A plausible route, inspired by CN103450090A , involves:

  • Cyanethylation: Reacting imidazole with methacrylonitrile (instead of acrylonitrile) to introduce the methyl-branched chain.

    Imidazole+CH2=C(CH3)CNN-cyanethyl(methyl)imidazole\text{Imidazole} + \text{CH}_2=\text{C(CH}_3\text{)CN} \rightarrow \text{N-cyanethyl(methyl)imidazole}
  • Hydrogenation: Catalytic hydrogenation using Raney nickel to reduce the nitrile group to an amine.

    N-cyanethyl(methyl)imidazole+H2Raney NiN-[3-(1H-imidazol-1-yl)-2-methylpropyl]amine\text{N-cyanethyl(methyl)imidazole} + \text{H}_2 \xrightarrow{\text{Raney Ni}} \text{N-[3-(1H-imidazol-1-yl)-2-methylpropyl]amine}
  • Coupling with Cyclohexanamine: Reacting the primary amine with cyclohexanamine via reductive amination or nucleophilic substitution.

This pathway mirrors the patent’s two-step process but introduces branching at the propyl chain . Yield optimization would require temperature control during cyanethylation (40–60°C) and pressurized hydrogenation (2–3 atm).

Challenges and Alternatives

  • Regioselectivity: The methyl branch may lead to steric hindrance, favoring undesired byproducts.

  • Purification: Distillation under reduced pressure (e.g., 140°C at 5 mmHg) could isolate the final product, as demonstrated in similar syntheses .

  • Alternative Routes: Grignard reagent-based alkylation of imidazole followed by amine functionalization presents another avenue, though scalability remains uncertain.

Pharmacological and Industrial Applications

Industrial Relevance

  • Epoxy Curing Agents: Analogous N-(3-aminopropyl)imidazoles serve as low-temperature epoxy hardeners due to their amine functionality and thermal stability .

  • Coordination Chemistry: The compound’s imidazole moiety may act as a ligand in catalytic systems or metal-organic frameworks (MOFs).

Future Research Directions

  • Synthetic Optimization: Screen catalysts (e.g., palladium, platinum) for improved hydrogenation efficiency.

  • Biological Screening: Evaluate anticancer, antimicrobial, and antifungal activity in vitro.

  • Computational Modeling: Predict binding affinities for biological targets like cytochrome P450 enzymes.

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